molecular formula C11H15NO4 B1305869 N-(2-Furoyl)leucine CAS No. 1361143-17-0

N-(2-Furoyl)leucine

Cat. No. B1305869
M. Wt: 225.24 g/mol
InChI Key: LXBURZIESWDWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furoyl)leucine, also known as NFL or Frl-3, is a biomarker for food-borne heterocyclic amines (HCAs). It has a molecular formula of C11H15NO4 and a molecular weight of 225.24 .


Molecular Structure Analysis

The molecular structure of N-(2-Furoyl)leucine can be represented by the SMILES string CC(C)CC(NC(=O)c1ccco1)C(O)=O . The InChI representation is 1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

N-(2-Furoyl)leucine is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biochemistry

N-(2-Furoyl)leucine is a type of leucine derivative . Leucine derivatives are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group . In biochemistry, it’s used as a building block .

Pharmacology

In pharmacology, N-(2-Furoyl)leucine is classified as an experimental small molecule . It’s been studied for its interactions with the Disintegrin and metalloproteinase domain-containing protein 28 .

Environmental Science

While not directly related to N-(2-Furoyl)leucine, furan derivatives have been studied for their potential applications in environmental science . For instance, they’ve been used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .

Analytical Chemistry

In analytical chemistry, N-(2-Furoyl)leucine is used as a reference standard for accurate results . It’s provided to early discovery researchers as part of a collection of unique chemicals .

Material Science

N-(2-Furoyl)leucine, being a derivative of furan, can be used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .

Agriculture

While not directly related to N-(2-Furoyl)leucine, furan derivatives have been studied for their potential applications in agriculture . For instance, they’ve been used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .

Veterinary Science

Nanotechnology, which can involve the use of N-(2-Furoyl)leucine, is being increasingly used in veterinary medicine. It can potentially target, image, deliver drugs, and image cell response to therapy in real time .

Cosmetic Science

N-(2-Furoyl)leucine can be used in cosmetic formulations. For example, a cream with leucine and lactic acid has been shown to improve contour and facial tonus in women .

Forensic Science

While not directly related to N-(2-Furoyl)leucine, furan derivatives have been studied for their potential applications in forensic science . For instance, they’ve been used in the development of nanomaterial-based coatings that provide simultaneous protection against fouling and corrosion .

properties

IUPAC Name

2-(furan-2-carbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBURZIESWDWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309116
Record name N-(2-Furanylcarbonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furoyl)leucine

CAS RN

1361143-17-0
Record name N-(2-Furanylcarbonyl)leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylcarbonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.